

chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

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An In-depth Technical Guide to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a substituted pyrimidine derivative with the IUPAC name (5-fluoro-2-methoxypyrimidin-4-yl)hydrazine. It is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** is presented in the table below.

Property	Value	Reference
CAS Number	166524-64-7	[1] [2]
Molecular Formula	C ₅ H ₇ FN ₄ O	[2] [3]
Molecular Weight	158.13 g/mol	[2] [3]
Appearance	Pale Beige to Pale Brown Solid	[4]
Melting Point	>155 °C (decomposes)	[4]
Boiling Point (Predicted)	217.0 ± 50.0 °C	[4]
Density (Predicted)	1.52 ± 0.1 g/cm ³	[4]
pKa (Predicted)	4.23 ± 0.70	[4]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Structural Information

The chemical structure of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** consists of a pyrimidine ring substituted with a fluorine atom at position 5, a hydrazinyl group at position 4, and a methoxy group at position 2.

Structure:

Caption: Chemical structure of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**.

Spectral Data

Detailed experimental spectral data for **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** is not readily available in the public domain. Commercial suppliers may provide this data upon request.[\[5\]](#) Below are the expected spectral characteristics based on its structure and data for analogous compounds.

Mass Spectrometry

The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the substitution pattern. For 2-methoxypyrimidine derivatives, fragmentation pathways are largely affected by the 2-O-methyl group.[\[6\]](#)

Data Type	Predicted/Expected Values
Molecular Ion (M ⁺)	m/z 158
Key Fragmentation Peaks	Loss of CH ₃ , N ₂ H ₄ , and fragmentation of the pyrimidine ring.

NMR Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are provided below. These are estimates and actual experimental values may vary.

¹H NMR (Predicted):

- CH₃ (methoxy): ~3.9-4.1 ppm (singlet)
- NH₂ (hydrazinyl): Broad singlet, chemical shift can vary.
- NH (hydrazinyl): Broad singlet, chemical shift can vary.
- CH (pyrimidine ring): ~7.8-8.2 ppm (doublet, due to coupling with F).

¹³C NMR (Predicted):

- CH₃ (methoxy): ~55 ppm
- C-F (pyrimidine ring): ~140-150 ppm (large C-F coupling constant)
- Other pyrimidine carbons: ~150-165 ppm

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands based on the functional groups present.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch (hydrazinyl)	3200-3400
C-H stretch (aromatic/methyl)	2850-3100
C=N, C=C stretch (pyrimidine ring)	1500-1650
C-O stretch (methoxy)	1000-1300
C-F stretch	1000-1400

Experimental Protocols

The synthesis of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** has been described in the patent literature. Below are detailed methodologies based on these sources.

Synthesis from 2-methoxy-5-fluorouracil

This method involves a two-step reaction starting from 2-methoxy-5-fluorouracil.[\[7\]](#)

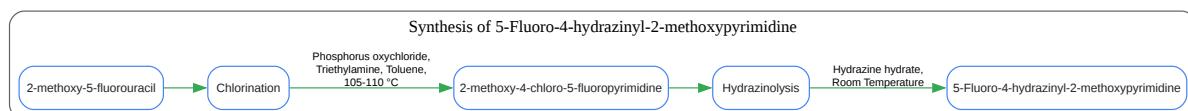
Step 1: Chlorination of 2-methoxy-5-fluorouracil

- In a reaction vessel, suspend 2-methoxy-5-fluorouracil in an organic solvent such as toluene.
- Add an acid binding agent, for example, triethylamine.
- Heat the mixture to 105-110 °C.
- Slowly add phosphorus oxychloride to the reaction mixture.
- Maintain the reaction at this temperature for a specified time to yield 2-methoxy-4-chloro-5-fluoropyrimidine.

Step 2: Hydrazinolysis

- To the solution containing 2-methoxy-4-chloro-5-fluoropyrimidine, add hydrazine hydrate.
- The reaction is typically carried out at room temperature.

- Stir the reaction mixture for several hours to allow for the substitution of the chloro group with the hydrazinyl group.
- The product, **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**, can then be isolated and purified.



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Caption: Synthetic workflow for **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine**.

Reactivity and Potential Applications

The reactivity of **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** is primarily dictated by the nucleophilic character of the hydrazinyl group and the electron-deficient nature of the pyrimidine ring, which is further influenced by the electron-withdrawing fluorine atom.

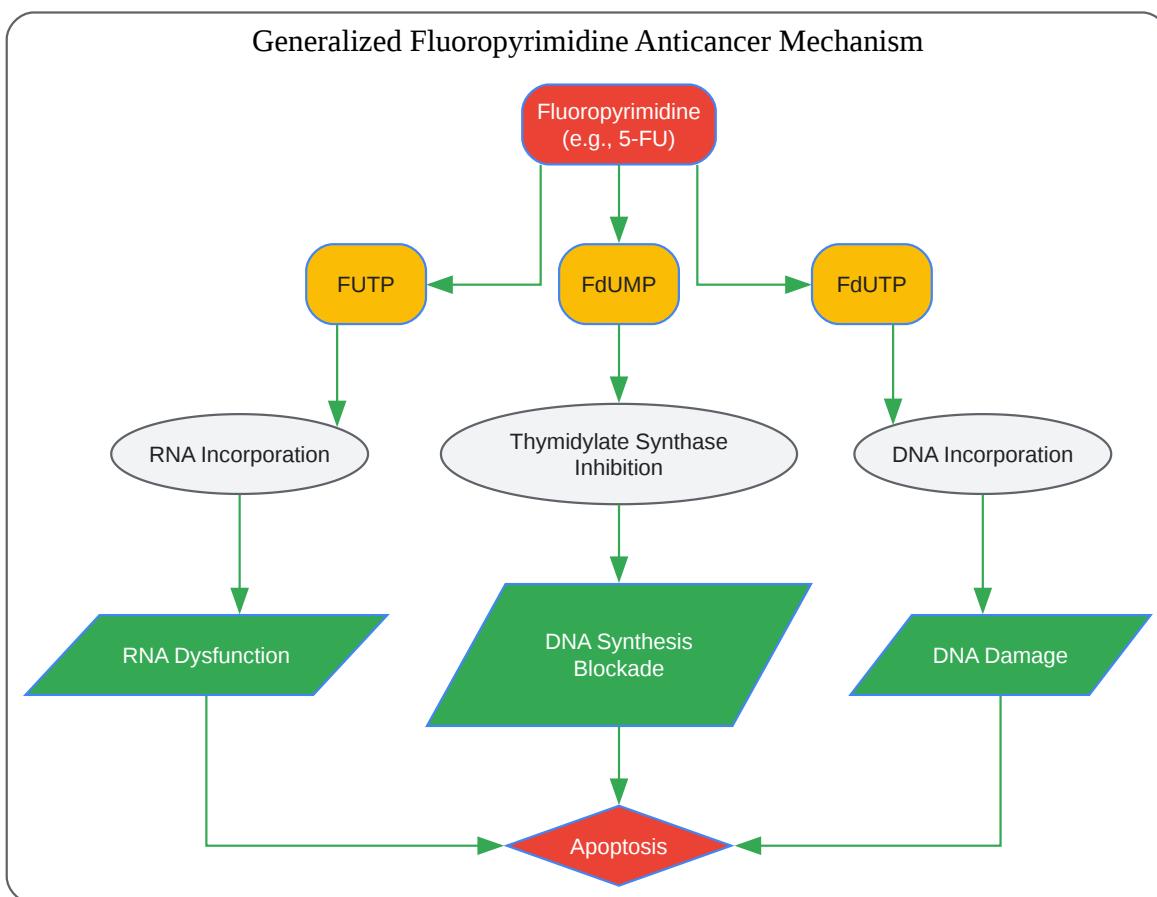
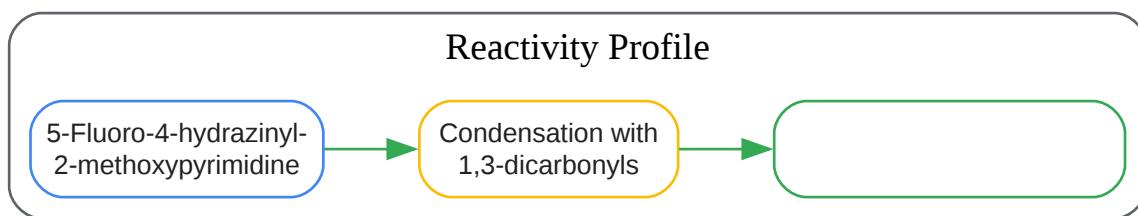
Key Reactions

The hydrazinyl moiety is a versatile functional group for the synthesis of various fused heterocyclic systems. A prominent reaction is the condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-d]pyrimidines, which are purine analogs and have been investigated for a range of biological activities.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidines

- Dissolve **5-Fluoro-4-hydrazinyl-2-methoxypyrimidine** in a suitable solvent such as ethanol or acetic acid.
- Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

- Reflux the reaction mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
- The product can be further purified by recrystallization.



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- To cite this document: BenchChem. [chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062747#chemical-properties-and-structure-of-5-fluoro-4-hydrazinyl-2-methoxypyrimidine>]

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